molecular formula C12H22N2O2 B6236298 tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate CAS No. 1824010-57-2

tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B6236298
CAS No.: 1824010-57-2
M. Wt: 226.3
InChI Key:
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Description

tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group attached to a pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 3-oxopyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate

Comparison: this compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and a tert-butyl group attached to a pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1824010-57-2

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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